5-cyclopropyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Isoxazoles and their derivatives, including compounds with similar structures to 5-cyclopropyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)isoxazole-3-carboxamide, are synthesized through various chemical reactions. For instance, the treatment of substituted pyrazoles with phosphorus oxychloride can lead to the formation of chloropyrazoles, which, when reacted with hydroxylamine, yield isoxazoles through cyclization processes (Holzer & Hahn, 2003). Another study on 5-hydroxyisoxazoles demonstrated the tautomeric behavior of these compounds, highlighting their chemical versatility and potential for diverse scientific applications (Boulton & Katritzky, 1961).
Biological Activity and Applications
Isoxazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and herbicidal properties. For example, a versatile one-pot synthesis of novel substituted pyrazoles and isoxazoles showed antimicrobial activity, suggesting these compounds' potential in developing new antimicrobial agents (Biradar et al., 2009). Additionally, certain isoxazole derivatives have been investigated for their herbicidal activity, providing a foundation for the development of new herbicides (Sun et al., 2020).
Detection and Analytical Applications
Isoxazole derivatives also play a role in the development of fluorescent probes for detecting chemical agents. For instance, a "covalent assembly" based fluorescent probe using an isoxazole derivative demonstrated high selectivity and sensitivity for detecting nerve agent mimics, showcasing the compound's utility in chemical detection and safety applications (Huo et al., 2019).
properties
IUPAC Name |
5-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-20(2)13-7-5-11(6-8-13)15(21)10-18-17(22)14-9-16(23-19-14)12-3-4-12/h5-9,12,15,21H,3-4,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMBGXXVWFXCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)isoxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.